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Abstract
The synthetic compound, with the molecular formula C7H4BrClF3N, is identified as 3-Bromo-5-

chloro-2-(trifluoromethyl)aniline (CAS No: 1805018-32-9). This halogenated aniline derivative is

a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique

structural features, including the presence of bromine, chlorine, and a trifluoromethyl group,

impart distinct electronic properties that are of significant interest in medicinal chemistry. The

trifluoromethyl group, in particular, can enhance metabolic stability and improve binding affinity

to biological targets.[1] This technical guide provides a comprehensive overview of the known

characteristics, experimental protocols, and potential applications of this compound, with a

focus on empowering researchers in their scientific endeavors.

Physicochemical and Spectroscopic Characteristics
While specific experimental data for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is not

extensively available in public literature, the following table summarizes key physicochemical

properties based on available information and data from structurally similar compounds. This

data provides a foundational understanding of the compound's physical and chemical nature.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline and Related

Compounds
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Property Value Source/Notes

Molecular Formula C7H4BrClF3N -

IUPAC Name
3-Bromo-5-chloro-2-

(trifluoromethyl)aniline
[1]

CAS Number 1805018-32-9 [1]

Molecular Weight 274.46 g/mol [1]

Physical State
Likely a crystalline solid, white

to pale yellow in color.

Based on related halogenated

anilines.[1]

Solubility

Limited solubility in water;

soluble in organic solvents like

DMF and DCM.

Characteristic of halogenated

aromatic compounds.[1]

Melting Point Data not available. -

Boiling Point

Data not available for the

target compound. For the

related compound 3-Bromo-5-

(trifluoromethyl)aniline

(C7H5BrF3N), the boiling point

is 221-223 °C.

-

Density

Data not available for the

target compound. For the

related compound 3-Bromo-5-

(trifluoromethyl)aniline

(C7H5BrF3N), the density is

1.71 g/cm³.

-

Table 2: Spectroscopic Data Interpretation for Halogenated Anilines
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Technique
Expected Observations for 3-Bromo-5-
chloro-2-(trifluoromethyl)aniline

¹H NMR

Aromatic protons will appear as multiplets or

distinct signals in the aromatic region (typically δ

6.5-8.0 ppm). The amino (-NH2) protons will

likely appear as a broad singlet.

¹³C NMR

Carbon atoms attached to electronegative

atoms (Br, Cl, F) will be deshielded and appear

at higher chemical shifts. The trifluoromethyl

group will show a characteristic quartet in the

proton-coupled spectrum.

IR Spectroscopy

Characteristic peaks for N-H stretching of the

primary amine (around 3300-3500 cm⁻¹), C-N

stretching, aromatic C=C stretching, and C-

halogen (C-Br, C-Cl) stretching will be observed.

Mass Spectrometry

The molecular ion peak (M+) will be observed,

along with a characteristic isotopic pattern due

to the presence of bromine and chlorine.

Fragmentation patterns will likely involve the

loss of halogens and the trifluoromethyl group.

Synthesis and Experimental Protocols
Representative Synthesis of a Halogenated
Trifluoromethylaniline
A general multi-step synthesis for a structurally related compound, 3-bromo-5-

trifluoromethylaniline, has been reported and can serve as a representative protocol. The

synthesis starts from 4-bromo-2-trifluorotoluene and proceeds through acetylation, nitration,

deacetylation, deamination, and reduction steps.

DOT Script for Synthesis Workflow:
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4-Bromo-2-trifluorotoluene Acetylation Nitration Deacetylation Deamination Reduction 3-Bromo-5-trifluoromethylaniline

Click to download full resolution via product page

Caption: Synthetic pathway for 3-bromo-5-trifluoromethylaniline.

Detailed Protocol (based on a similar synthesis):

Acetylation: The starting material, 4-bromo-2-trifluorotoluene, is acetylated to protect the

amino group.

Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric

acid.

Deacetylation: The acetyl group is removed by hydrolysis to yield the nitrated aniline.

Deamination: The amino group is removed via a diazotization reaction followed by reduction.

Reduction: The nitro group is reduced to an amino group to yield the final product, 3-bromo-

5-trifluoromethylaniline.

Analytical Protocols
The following are general protocols for the analysis of halogenated anilines, which can be

adapted for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline.

DOT Script for Analytical Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1290469?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Instrumental Analysis

Data Interpretation

Dissolve in appropriate solvent

Serial Dilution

UV-Vis Spectroscopy FTIR Spectroscopy NMR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: General analytical workflow for halogenated anilines.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as acetone or dichloromethane.

GC Method:

Injector: Set the injector temperature to 250 °C.
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Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl

polydimethylsiloxane stationary phase).

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

MS Method:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected compound and its

fragments (e.g., m/z 50-350).

2.2.2. High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

HPLC System:

Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of acetonitrile and water is commonly used.

Detector: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g.,

around 254 nm).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher). Other experiments like COSY, HSQC, and HMBC can be performed for detailed

structural elucidation.

Biological Activity and Potential Signaling Pathways
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While specific biological activities for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are not well-

documented, the general class of halogenated trifluoromethylanilines has been investigated for

various biological effects, particularly as intermediates in the synthesis of bioactive molecules.

The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals,

enhancing properties like metabolic stability and membrane permeability.

DOT Script for Potential Biological Investigation:

Biological Screening

Potential Signaling Pathways

C7H4BrClF3N

Anticancer Activity Antimicrobial Activity Enzyme Inhibition

Apoptosis Induction Cell Cycle Regulation Kinase Signaling

Click to download full resolution via product page

Caption: Investigative workflow for biological activity.

Based on the known activities of similar compounds, potential areas of investigation for 3-

Bromo-5-chloro-2-(trifluoromethyl)aniline include:

Anticancer Activity: Many aniline derivatives are precursors to kinase inhibitors and other

anticancer agents. Investigations could focus on its effects on cell proliferation, apoptosis,

and cell cycle regulation in various cancer cell lines.

Antimicrobial Activity: Halogenated aromatic compounds have been explored for their

antimicrobial properties. Screening against a panel of bacteria and fungi could reveal

potential activity.
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Enzyme Inhibition: The compound could be tested for inhibitory activity against various

enzymes, particularly those relevant to disease pathways.

Conclusion
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical entity with significant potential in

synthetic and medicinal chemistry. While comprehensive data on this specific molecule is

limited, this guide provides a foundational understanding based on its structural characteristics

and data from closely related compounds. The detailed experimental protocols and outlined

potential biological activities are intended to serve as a valuable resource for researchers,

facilitating further exploration and application of this compound in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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